molecular formula C11H11NO B8575051 3-Methoxymethylisoquinoline

3-Methoxymethylisoquinoline

Cat. No.: B8575051
M. Wt: 173.21 g/mol
InChI Key: AQAAPEKGAKDCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxymethylisoquinoline is a synthetic isoquinoline derivative characterized by a methoxymethyl (-CH₂-O-CH₃) substituent at the 3-position of the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring, and their derivatives are widely studied for biological activity and industrial applications .

Synthesis: A key synthesis route involves the Vilsmeier-Haack reaction followed by palladium-catalyzed hydrodehalogenation. Starting from substituted anilines and 3-chloropropionyl chloride, the intermediate 2-chloro-3-chloromethylquinoline is selectively methoxylated using methyl lithium in methanol, yielding 3-methoxymethylquinoline after hydrodehalogenation . While this method focuses on quinoline analogs, analogous strategies apply to isoquinoline derivatives.

Applications: This compound serves as a precursor for herbicides, such as imazamox, and intermediates in pharmaceutical synthesis . Its methoxymethyl group enhances solubility and modulates electronic properties, influencing reactivity and binding affinity in biological systems.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-(methoxymethyl)isoquinoline

InChI

InChI=1S/C11H11NO/c1-13-8-11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,8H2,1H3

InChI Key

AQAAPEKGAKDCPI-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=CC=CC=C2C=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 3-Methoxymethylisoquinoline with structurally related isoquinoline derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Applications
This compound C₁₂H₁₃NO* ~187.24* 3-CH₂-OCH₃ Vilsmeier reaction, hydrodehalogenation Herbicide precursor, pharmaceuticals
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline C₁₈H₁₈ClNO₂ 315.79 3-CH₃, 6,7-OCH₃, 1-(2-Cl-C₆H₄) Bischler-Napieralski reaction Biological activity (e.g., receptor antagonism)
3-Chloro-7-methylisoquinoline C₁₀H₈ClN 177.63 3-Cl, 7-CH₃ Unspecified halogenation Pharmaceutical intermediates
3-Methoxyisoquinolin-5-amine C₁₀H₁₀N₂O 174.20 3-OCH₃, 5-NH₂ Unspecified substitution Potential bioactive scaffold
Methyl 3-isoquinolinecarboxylate C₁₁H₉NO₂ 187.20 3-COOCH₃ Esterification of carboxylic acid Industrial coatings, reagents
6-Methoxyisoquinoline-3-carboxylic acid C₁₁H₉NO₃ 203.20 6-OCH₃, 3-COOH Oxidation of methyl esters Pharmaceutical synthesis

Note: Exact molecular weight for this compound is inferred from analogous quinoline derivatives .

Key Findings and Analysis

Substituent Effects: Electron-Donating Groups: Methoxymethyl (-CH₂-OCH₃) and methoxy (-OCH₃) groups enhance solubility and stabilize intermediates in synthesis. For example, this compound’s substituent facilitates selective methoxylation during synthesis . Electron-Withdrawing Groups: Chloro (-Cl) and carboxylate (-COOCH₃) groups increase electrophilicity, aiding cross-coupling reactions. For instance, 3-Chloro-7-methylisoquinoline is a versatile intermediate for further functionalization .

Synthetic Methodologies: The Bischler-Napieralski reaction (e.g., for 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline) is preferred for dihydroisoquinolines, leveraging cyclization of β-phenylethylamides . Vilsmeier-Haack reactions are critical for introducing chloromethyl groups, as seen in this compound’s synthesis .

Biological and Industrial Relevance: Dihydroisoquinolines (e.g., 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline) exhibit receptor-binding activity due to partial saturation, enhancing conformational flexibility . Carboxylate derivatives (e.g., Methyl 3-isoquinolinecarboxylate) are used in dyes, catalysts, and drug formulations .

Data Tables

Table 1: Substituent Positions and Properties

Compound Substituent Positions Polarity Melting Point (°C) Key Reference
This compound 3-CH₂-OCH₃ Moderate Not reported
3-Chloro-7-methylisoquinoline 3-Cl, 7-CH₃ Low 102–104
3-Methoxyisoquinolin-5-amine 3-OCH₃, 5-NH₂ High 158–160
Methyl 3-isoquinolinecarboxylate 3-COOCH₃ Moderate 75–77

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.